Cas no 89990-53-4 (Hexahydropyridazine hydrochloride)

ヘキサヒドロピリダジン塩酸塩(Hexahydropyridazine hydrochloride)は、有機合成化学において重要な中間体として利用される化合物です。分子式C4H10N2・HClで表され、ピリダジン骨格の飽和構造を有するため、高い反応性と安定性を兼ね備えています。医薬品開発分野では、生理活性化合物の合成前駆体として有用であり、特に環状アミン構造を必要とする反応において優れた選択性を示します。水溶性が良好なため、溶液系反応への適用性に優れ、塩酸塩形態により結晶性と保存安定性が向上している点が特徴です。実験室規模から工業的生産まで幅広く対応可能な合成経路が確立されています。

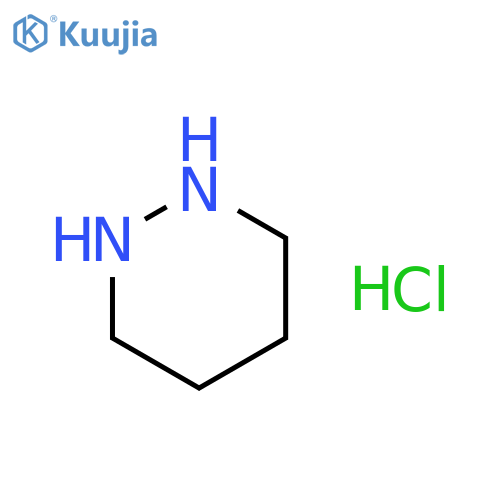

89990-53-4 structure

商品名:Hexahydropyridazine hydrochloride

Hexahydropyridazine hydrochloride 化学的及び物理的性質

名前と識別子

-

- Hexahydropyridazine hydrochloride

- diazinane,hydrochloride

- Pyridazine, hexahydro-, hydrochloride

- Pyridazine, hexahydro-, monohydrochloride

- Pyridazine,hexahydro-,hydrochloride

- SCHEMBL741632

- 1,2-DIAZINANE HYDROCHLORIDE

- 873221-58-0

- Hexahydropyridazinehydrochloride

- VXGVACGQGLVRLX-UHFFFAOYSA-N

- DTXSID60487439

- 89990-53-4

- diazinane;hydrochloride

- Hexahydropyridazine HCl

- DB-334324

- Pyridazine, hexahydro-, hydrochloride (1:1)

-

- インチ: InChI=1S/C4H10N2.ClH/c1-2-4-6-5-3-1;/h5-6H,1-4H2;1H

- InChIKey: VXGVACGQGLVRLX-UHFFFAOYSA-N

- ほほえんだ: C1CCNNC1.Cl

計算された属性

- せいみつぶんしりょう: 122.0610761g/mol

- どういたいしつりょう: 122.0610761g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 30.5

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 24.1Ų

Hexahydropyridazine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029183952-1g |

Hexahydropyridazine hydrochloride |

89990-53-4 | 95% | 1g |

$400.00 | 2023-08-31 | |

| Crysdot LLC | CD11022332-1g |

Hexahydropyridazine hydrochloride |

89990-53-4 | 95+% | 1g |

$377 | 2024-07-19 | |

| Chemenu | CM126302-1g |

hexahydropyridazine hydrochloride |

89990-53-4 | 95% | 1g |

$335 | 2022-06-09 | |

| Chemenu | CM126302-1g |

hexahydropyridazine hydrochloride |

89990-53-4 | 95% | 1g |

$356 | 2021-08-05 |

Hexahydropyridazine hydrochloride 関連文献

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

3. Back matter

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316

89990-53-4 (Hexahydropyridazine hydrochloride) 関連製品

- 505-19-1(Hexahydropyridazine)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬